

Technical Support Center: Validating CRISPR Edits with Sanger Sequencing

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Compound of Interest

Compound Name: *Ggump*

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when validating CRISPR-Cas9 edits using Sanger sequencing.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to validate my CRISPR edit using Sanger sequencing?

The first step is to perform a polymerase chain reaction (PCR) to amplify the genomic region targeted by the CRISPR-Cas9 system.^{[1][2]} This PCR product is then purified and sent for Sanger sequencing. It is crucial to sequence both an unedited control sample and your edited sample to compare the results.^{[1][2]}

Q2: How should I design my PCR primers for amplifying the target region?

Primers should be designed to flank the CRISPR cut site, typically amplifying a region of 400-800 base pairs.^[3] It's recommended to have at least 200 base pairs of sequence on either side of the editing site within the amplicon.^[2] Primer specificity is critical, and you can use tools like BLAST to check for potential off-target amplification.^[4] Ensure your primers have a GC content between 50-55% and a melting temperature (T_m) above 45°C.^[5]

Q3: My Sanger sequencing chromatogram looks messy or has overlapping peaks after the cut site. What does this mean?

Overlapping peaks in a Sanger chromatogram, starting from the CRISPR target site, are a common indicator of successful editing in a pooled cell population.^{[6][7]} This occurs because CRISPR-Cas9 introduces a variety of insertions and deletions (indels), creating a heterogeneous mixture of DNA sequences. The sequencing reaction reads all these different sequences simultaneously, resulting in a jumbled chromatogram downstream of the edit site.^{[8][9]}

Q4: How can I analyze my Sanger sequencing data to determine editing efficiency?

Several online tools can deconvolute the mixed Sanger sequencing data to estimate editing efficiency and identify the types of indels present. Popular tools include TIDE (Tracking of Indels by Decomposition), ICE (Inference of CRISPR Edits), and DECODR (Deconvolution of Complex DNA Repair).^{[1][10][11][12]} These tools compare the sequencing trace of your edited sample to the unedited control to quantify the frequency of indels.^[2]

Q5: What is the difference between TIDE and ICE?

Both TIDE and ICE are web-based tools that analyze Sanger sequencing data to quantify CRISPR editing efficiency.^{[1][12]} TIDE was one of the earlier methods developed for this purpose.^[1] ICE is a newer tool from Synthego that also determines the relative abundance and types of indels.^[1] Some studies suggest that for certain types of edits, tools like DECODR may offer higher accuracy.^[10]

Q6: Can I use Sanger sequencing to validate single nucleotide polymorphisms (SNPs) or small insertions/deletions?

Yes, Sanger sequencing is a suitable method for confirming specific nucleotide changes.^[13] For analyzing the frequency of SNPs in a mixed population, software like the Applied Biosystems Minor Variant Finder can be utilized.^[13] For specific knock-ins, a variation of the

TIDE tool called TIDER (Tracking of insertions, deletions, and recombination events) can be used.[\[2\]](#)[\[11\]](#)

Q7: What if I don't see any mixed peaks in my chromatogram?

If the chromatogram from your edited sample looks identical to your control, it could indicate that the editing was inefficient or unsuccessful. However, if you are analyzing a clonal population (derived from a single cell), a clean chromatogram is expected and indicates a homozygous or biallelic edit that needs to be confirmed by aligning the sequence to the reference.[\[9\]](#)

Troubleshooting Guides

Problem 1: Failed or Poor-Quality Sequencing Reaction

Symptoms:

- No sequence data or very short reads.
- Low signal intensity or "noisy" data with many "N" calls.[\[5\]](#)

Possible Causes and Solutions:

Cause	Solution
Poor DNA Template Quality	Ensure your genomic DNA or PCR product is pure. Contaminants like proteins or residual reagents from PCR can inhibit the sequencing reaction. [5] Use a column-based purification kit for your PCR product. [14] [15]
Incorrect Template or Primer Concentration	Quantify your DNA and primer concentrations accurately. For plasmids, a concentration of 40-100 ng/μl is often recommended, while for PCR products, 1.5 ng/μl per 100 bases is a good starting point. [16] Primers are typically submitted at a concentration of 10 μM. [16]
Poor Primer Design	Your sequencing primer should be specific to your template. Check for secondary structures and runs of identical nucleotides, especially G's, which can affect sequencing quality. [5]
Multiple Priming Sites	The sequencing primer may be binding to more than one location on the template, resulting in a mixed signal from the start of the read. [17] Verify primer specificity using tools like BLAST. [4]

Problem 2: Unexpected Peaks or Artifacts in the Chromatogram

Symptoms:

- Small, out-of-phase peaks between the main, evenly spaced peaks.[\[18\]](#)
- A sudden drop in signal quality or a "hard stop" in the sequence.[\[17\]](#)

Possible Causes and Solutions:

Cause	Solution
Sequencing Artifacts	Minor, out-of-phase peaks can sometimes be artifacts from the sequencing process, such as dye blobs or capillary issues.[18] Sequencing the opposite strand with a reverse primer can help confirm if the peak is a true variant or an artifact.[18]
Secondary Structure in the Template	Regions of the DNA template with strong secondary structures (e.g., hairpins) can cause the polymerase to dissociate, leading to an abrupt end to the sequence read.[17] Some sequencing facilities offer special protocols for difficult templates.[14]
Heterozygous Indels in a Clonal Population	If you have isolated a single-cell clone, you might still see overlapping peaks if the cell has two different edits on its two alleles (biallelic heterozygous mutation).[6][19]

Problem 3: Difficulty Interpreting Results from Analysis Tools (TIDE, ICE, etc.)

Symptoms:

- Low confidence scores or error messages from the analysis software.
- Discrepancy between the expected edit and the software output.

Possible Causes and Solutions:

Cause	Solution
Poor Quality Input Data	The accuracy of these tools depends on high-quality Sanger sequencing data for both the control and edited samples. Ensure your chromatograms are clean, especially in the region upstream of the cut site.
Incorrect sgRNA Sequence Input	Double-check that you have entered the correct guide RNA sequence into the software, as this is used as a reference point for the analysis. [1] [2]
Complex Edits	For more complex edits, such as large insertions or deletions, the deconvolution algorithms may be less accurate. [10] In these cases, it may be necessary to subclone the PCR products into a plasmid and sequence individual clones to resolve the different alleles. [9] [13] [20]

Experimental Protocols

Protocol 1: PCR Amplification of Target Locus

- **Primer Design:** Design forward and reverse primers that flank the CRISPR target site, amplifying a 400-800 bp product.
- **Genomic DNA Extraction:** Isolate high-quality genomic DNA from both your control and CRISPR-edited cell populations.[\[21\]](#)
- **PCR Reaction Setup:** Prepare a standard PCR reaction mix containing your genomic DNA, primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.
- **PCR Cycling:** Perform PCR with an appropriate annealing temperature for your primers and a sufficient extension time for your amplicon size.
- **Verify Amplification:** Run a small amount of your PCR product on an agarose gel to confirm that you have a single band of the expected size.[\[8\]](#)

- PCR Product Purification: Purify the remaining PCR product using a spin column-based kit to remove primers, dNTPs, and polymerase.[\[14\]](#)
- Quantification: Measure the concentration of your purified PCR product.

Protocol 2: Sanger Sequencing and Data Analysis

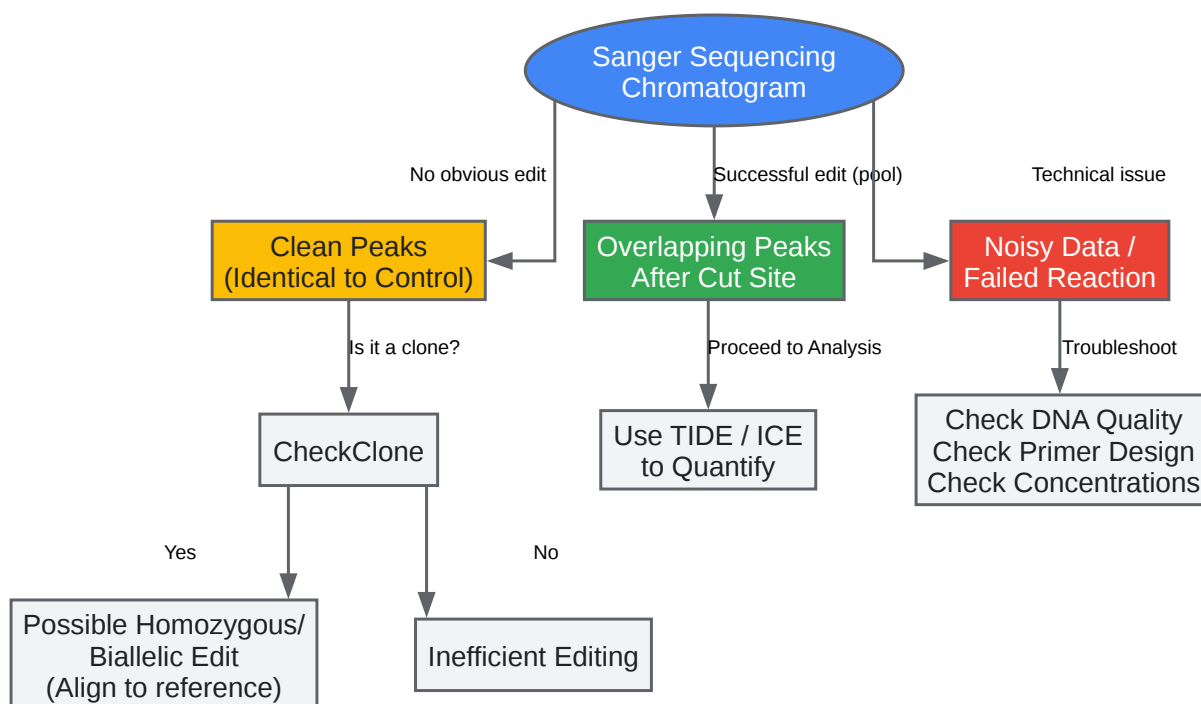
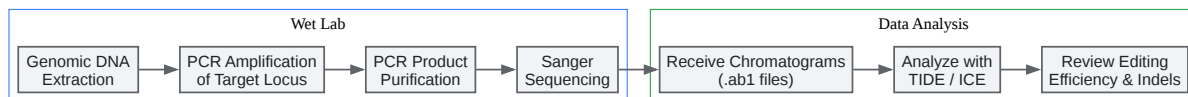
- Sample Submission: Submit your purified PCR products (both control and edited samples) and your sequencing primers to a sequencing facility.
- Receive Data: You will typically receive .ab1 (chromatogram) and .seq (text) files for each sample.[\[5\]](#)
- Visual Inspection: Open the .ab1 files using a chromatogram viewer (e.g., SnapGene Viewer, 4Peaks) to visually inspect the quality of the sequencing data.[\[14\]](#) Look for clean, well-defined peaks in the control sample and the characteristic overlapping peaks in the edited sample downstream of the cut site.
- Analysis with TIDE/ICE:
 - Navigate to the TIDE or ICE website.[\[11\]](#)[\[12\]](#)
 - Upload the .ab1 file for your control sample.
 - Upload the .ab1 file for your edited sample.
 - Enter the 20-nucleotide guide RNA sequence.
 - Run the analysis to obtain the editing efficiency and a profile of the indels in your sample population.

Data Presentation

Comparison of Common Sanger Sequencing Analysis Tools

Tool	Key Features	Input Required	Output
TIDE	Quantifies indel frequency and spectrum. [1] [2] [11]	Control and edited sample .ab1 files, sgRNA sequence. [2] [11]	Indel efficiency (%), graph of indel distribution. [2]
ICE	Quantifies indel frequency, provides detailed information on indel types and distribution. [1]	Control and edited sample .ab1 files, sgRNA sequence. [1]	ICE score (indel frequency), distribution of indels. [1]
DECODR	Deconvolutes complex DNA repair patterns. [10]	Control and edited sample .ab1 files, sgRNA sequence.	Indel frequency, deconvolution of indel sequences. [10]
TIDER	Quantifies homology-directed repair (HDR) events and non-templated indels. [2] [11]	Control, edited, and reference template .ab1 files. [11]	Frequencies of templated mutations and non-templated indels. [11]

Visualizations



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